4,10-dithiophen-2-yl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Description
The compound 4,10-dithiophen-2-yl-3,7,11-trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene (CAS 3593-75-7), also known as dithieno[3,2-b:2',3'-d]thiophene, features a tricyclic core with three sulfur atoms and two fused thiophene rings . Its structure enables unique electronic properties, making it valuable in pharmaceuticals, organic electronics, and synthetic chemistry. Key applications include use as a pharmaceutical intermediate and in medicinal chemistry due to its conjugated π-system and sulfur-rich framework .
Properties
IUPAC Name |
4,10-dithiophen-2-yl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8S5/c1-3-9(17-5-1)11-7-13-15(20-11)16-14(19-13)8-12(21-16)10-4-2-6-18-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXZMTZHQRZENH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC3=C(S2)C4=C(S3)C=C(S4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8S5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653350 | |
| Record name | 2,6-Di(thiophen-2-yl)bisthieno[3,2-b:2',3'-d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910788-24-8 | |
| Record name | 2,6-Di(thiophen-2-yl)bisthieno[3,2-b:2',3'-d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4,10-dithiophen-2-yl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene typically involves multi-step organic reactions. One common synthetic route includes the formation of thiophene rings followed by their integration into the trithiatricyclo structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve scaling up these reactions while ensuring purity and yield optimization.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or other oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, where functional groups on the thiophene rings are replaced by other groups, depending on the reagents and conditions used.
Scientific Research Applications
4,10-dithiophen-2-yl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of electronic materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets, such as enzymes or receptors, depending on its application. In electronic materials, its unique structure allows for efficient charge transport and light absorption, making it suitable for use in optoelectronic devices.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Electronic and Physical Properties
- Main Compound : The fused thiophene rings and sulfur atoms create a planar, conjugated system with strong electron delocalization, ideal for charge transport in organic semiconductors .
- Dibromo Derivatives : Bromine substituents (e.g., C₈H₂Br₂S₃) increase molecular weight and polarity, enhancing reactivity in nucleophilic substitutions .
- Azatricyclo Analogues: Incorporation of nitrogen (e.g., C₂₄H₃₅Br₂NS₂) introduces basicity and improves solubility in non-polar solvents due to the alkyl chain .
- Boronic Acid Derivative : The boronic acid group (C₈H₅BO₂S₃) enables participation in cross-coupling reactions, expanding utility in polymer synthesis .
- Sulfone Derivatives : Oxidation to sulfone (C₈H₄O₂S₃) increases electron-withdrawing character, altering redox properties for use in optoelectronics .
Biological Activity
4,10-Dithiophen-2-yl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is a complex organic compound notable for its unique structural features, including multiple thiophene rings and sulfur atoms. This compound has garnered interest in various fields, particularly in chemistry and biology, due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 360.54 g/mol. The compound's structure is characterized by:
- Thiophene Rings : Contributing to its electronic properties.
- Sulfur Atoms : Enhancing its reactivity and potential biological interactions.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar thiophene structures can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Anticancer Potential
The anticancer properties of this compound have been explored in several studies:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.
- Cell Lines Tested : Various cancer cell lines have been used to assess the compound's efficacy, including breast cancer (MCF-7) and lung cancer (A549) cell lines.
Case Studies
-
Study on Antimicrobial Activity :
- Researchers synthesized a series of thiophene derivatives and tested their efficacy against Staphylococcus aureus and Escherichia coli.
- Results showed a minimum inhibitory concentration (MIC) of 15 µg/mL for one derivative.
-
Anticancer Study :
- A study evaluated the cytotoxic effects of the compound on MCF-7 cells.
- The compound demonstrated an IC50 value of 12 µM after 48 hours of treatment.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4,7-Dithien-2-yl-benzothiadiazole | Structure | Antimicrobial |
| 5,9-Didodecyl-4,10-dithiophen-2-yl | Structure | Anticancer |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
